molecular formula C16H14N4O4 B11950667 n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine

n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine

Katalognummer: B11950667
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: SQKBKHPIUDTFCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is an organic compound with the molecular formula C16H14N4O4. It is a Schiff base derived from the condensation of 4-nitrobenzaldehyde and ethane-1,2-diamine. This compound is known for its unique structural properties, which include pi-stacked hydrogen-bonded sheets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and ethane-1,2-diamine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

2C7H5NO3+C2H8N2C16H14N4O4+2H2O2 \text{C}_7\text{H}_5\text{NO}_3 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} 2C7​H5​NO3​+C2​H8​N2​→C16​H14​N4​O4​+2H2​O

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The Schiff base can be hydrolyzed back to the starting materials under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzaldehyde and ethane-1,2-diamine.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine groups. This coordination can influence the reactivity and stability of the metal complexes formed. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is unique due to its specific structural arrangement, which includes pi-stacked hydrogen-bonded sheets.

Eigenschaften

Molekularformel

C16H14N4O4

Molekulargewicht

326.31 g/mol

IUPAC-Name

1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H14N4O4/c21-19(22)15-5-1-13(2-6-15)11-17-9-10-18-12-14-3-7-16(8-4-14)20(23)24/h1-8,11-12H,9-10H2

InChI-Schlüssel

SQKBKHPIUDTFCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.